Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H17FN4O2S and its molecular weight is 348.4. The purity is usually 95%.
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Biological Activity
Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the triazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
Key Structural Features:
- Triazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities.
- Fluorophenyl Group : The presence of a fluorinated aromatic ring may enhance lipophilicity and bioactivity.
- Methylthio Group : This substitution can influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar triazolo-pyrimidine frameworks exhibit significant anticancer properties. For instance, studies have shown that triazolo-pyrimidines can inhibit key enzymes involved in cancer cell proliferation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies :
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range against these cell lines, indicating moderate to high potency.
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy :
- Tested Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications to the core structure can significantly impact efficacy and selectivity.
Case Studies
Several case studies have reported on the biological activities of similar compounds within this class:
- Study on Triazolo-Pyrimidines : A series of triazolo-pyrimidines were synthesized and tested for anticancer activity. One derivative showed an IC50 value of 10 µM against MCF-7 cells, highlighting the potential of structural modifications to enhance efficacy .
- Antimicrobial Screening : A comparative study on various triazolo derivatives revealed that those with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts .
- Mechanistic Insights : Investigations into the mechanism of action suggested that these compounds may induce apoptosis in cancer cells through caspase activation pathways .
Properties
IUPAC Name |
methyl 5-ethyl-7-(2-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-7-5-6-8-10(9)17)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKMSHSCRBUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.